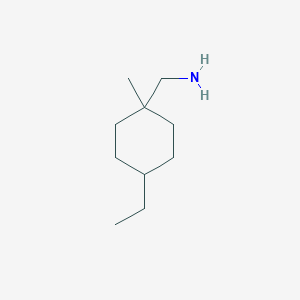
(4-Ethyl-1-methylcyclohexyl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Ethyl-1-methylcyclohexyl)methanamine is an organic compound with the molecular formula C10H21N and a molecular weight of 155.28 g/mol . It is a derivative of cyclohexanemethanamine, characterized by the presence of an ethyl group and a methyl group on the cyclohexane ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Ethyl-1-methylcyclohexyl)methanamine typically involves the alkylation of cyclohexanemethanamine with ethyl and methyl groups
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale alkylation processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced separation techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
(4-Ethyl-1-methylcyclohexyl)methanamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines with lower oxidation states.
Substitution: The compound can participate in substitution reactions where functional groups on the cyclohexane ring are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or other electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield amine oxides, while reduction can produce secondary or tertiary amines.
Scientific Research Applications
(4-Ethyl-1-methylcyclohexyl)methanamine has various applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving amine metabolism and enzyme interactions.
Medicine: Research into potential pharmaceutical applications, such as drug development and therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (4-Ethyl-1-methylcyclohexyl)methanamine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound may act as a substrate or inhibitor in biochemical pathways, influencing various physiological processes.
Comparison with Similar Compounds
Similar Compounds
Cyclohexanemethanamine: The parent compound without the ethyl and methyl groups.
4-Ethylcyclohexanemethanamine: A derivative with only the ethyl group.
1-Methylcyclohexanemethanamine: A derivative with only the methyl group.
Uniqueness
(4-Ethyl-1-methylcyclohexyl)methanamine is unique due to the presence of both ethyl and methyl groups on the cyclohexane ring, which can influence its chemical reactivity and biological activity compared to its simpler analogs.
Properties
Molecular Formula |
C10H21N |
|---|---|
Molecular Weight |
155.28 g/mol |
IUPAC Name |
(4-ethyl-1-methylcyclohexyl)methanamine |
InChI |
InChI=1S/C10H21N/c1-3-9-4-6-10(2,8-11)7-5-9/h9H,3-8,11H2,1-2H3 |
InChI Key |
CXGRMOPPQPFGGH-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CCC(CC1)(C)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















